1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential inhibitor of protein kinases. Its systematic name reflects its structural components, which include a piperidine ring and a pyrimidine moiety. This compound has garnered interest due to its biological activity and potential therapeutic applications.
The compound is classified under various categories based on its structure and functional groups. It is primarily categorized as an aromatic heterocyclic compound due to the presence of the pyrimidine ring. The hydrochloride form indicates that it is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility and stability in aqueous environments. The compound's CAS number is 179051-38-8, which uniquely identifies it in chemical databases.
The synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride can be achieved through several methods, often involving the reaction of pyrimidine derivatives with piperidine derivatives. A notable synthetic route involves the use of ethyl isonicotinate and 4-chloropyridinium chloride as starting materials. The reaction conditions typically require heating in ethanol and water at elevated temperatures (around 150°C) for extended periods (up to 96 hours) to ensure complete conversion .
This method yields high purity products suitable for further biological testing.
The molecular formula for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is C10H13N3O2·HCl. The compound features a piperidine ring bonded to a pyrimidine ring, with a carboxylic acid functional group contributing to its acidic properties. The presence of the hydrochloride indicates protonation at the nitrogen atom of the piperidine, enhancing solubility.
Key Structural Data:
The reactivity of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride can be explored through various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for developing derivatives with improved pharmacological profiles.
The mechanism of action for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride primarily involves its role as an inhibitor of protein kinase B (PKB), also known as Akt. By inhibiting PKB, this compound may interfere with signaling pathways that regulate cell growth and survival, making it a candidate for cancer therapeutics.
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride exhibits several notable physical properties:
HPLC purity assessments indicate that commercial preparations often exceed 95% purity, confirming high quality suitable for research applications .
The primary applications of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride lie within medicinal chemistry and pharmacology:
The construction of the pyrimidine-piperidine hybrid core in 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride primarily leverages transition metal-catalyzed hydrogenation and cascade coupling-reduction sequences. Modern approaches favor pyridine hydrogenation over traditional pyrimidine reduction due to superior stereocontrol and functional group tolerance. Beller's group demonstrated that heterogeneous cobalt catalysts (supported on titanium nanoparticles with melamine) enable acid-free hydrogenation of substituted pyridines in aqueous media, achieving yields exceeding 85% for piperidine intermediates under mild conditions [1]. This method eliminates corrosive acid additives and aligns with green chemistry principles.
For stereoselective fluorinated analogs, Glorius developed palladium-catalyzed hydrogenation of fluoropyridines that overcomes moisture sensitivity limitations of earlier rhodium-based systems. This approach delivers all-cis-multifluorinated piperidines with axial fluorine preference—a critical advancement given the pharmaceutical relevance of fluorinated piperidines [1]. Zhang’s coupling-hydrogenation cascade exemplifies another efficient strategy: pyridinium salts undergo Raney-Ni catalyzed partial reduction after Suzuki-Miyaura coupling, forming tetrahydropyridine intermediates that are subsequently functionalized without enantiomeric erosion [1].
Table 1: Comparative Hydrogenation Methods for Piperidine Synthesis
Catalyst System | Substrate Scope | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Co/Ti-melamine [1] | 3-substituted pyridines | 82-92% | Moderate | Water compatibility, acid-free |
Ru heterogeneous [1] | Multi-substituted pyridines | 78-95% | cis-diastereoselective | Functional group tolerance |
Pd-based [1] | Fluoropyridines | 65-89% | all-cis fluorination | Moisture stability |
Ir(I)/P,N-ligand [1] | 2-substituted pyridiniums | 90-99% | Enantioselective | Chiral center formation |
Aromatic nucleophilic substitution (SNAr) is pivotal for installing the pyrimidinyl moiety onto the piperidine ring. Electron-deficient pyrimidines readily undergo displacement with piperidine nucleophiles at C-4 positions, where leaving group activation governs reaction kinetics. Li’s work demonstrates that alkoxy-piperidine derivatives can be synthesized via SNAr while preserving sensitive indole functionalities—a strategy adaptable to pyrimidinyl-piperidine systems [1]. This chemoselectivity is essential given the carboxylic acid group’s presence in the target molecule.
Transition metal-mediated cross-coupling expands functionalization possibilities. Usuki’s one-pot Suzuki-Miyaura coupling/hydrogenation sequence exemplifies this: aryl halides couple with pyrimidinyl boronic esters before piperidine reduction, achieving 70-85% yields under mild conditions critical for acid stability [1]. For continuous manufacturing, flow chemistry enables hazardous intermediate containment and precise residence time control. Multi-step platforms integrating Grignard reactions, Curtius rearrangements, and nucleophilic substitutions demonstrate 3-5× yield improvements over batch processes in APIs like olanzapine—a paradigm applicable to pyrimidine-piperidine hybrids [7] [9].
Orthogonal protection is mandatory during multi-step synthesis to prevent undesired side reactions. For the carboxylic acid group:
Pyrimidine protection presents unique challenges due to potential coordination with metal catalysts. N-oxidation shields ring nitrogen from electrophiles during piperidine functionalization, followed by Pd-catalyzed deoxygenation. Alternatively, SEM (2-(trimethylsilyl)ethoxymethyl) groups protect annular nitrogens and cleave fluorometrically under conditions preserving carboxylic acid integrity [7]. Post-deprotection hydrochloride salt formation must avoid competing protonation—controlled pH crystallization mitigates this [2].
Table 2: Protective Group Performance in Model Reactions
Protective Group | Function Protected | Stability Under Conditions | Deprotection Efficiency |
---|---|---|---|
tert-Butyl ester | Carboxylic acid | Stable: SNAr, Pd-coupling, hydrogenation | >95% (TFA, 0°C) |
SEM | Pyrimidine N | Stable: Grignard, <100°C hydrogenation | 88-92% (TBAF, THF) |
Benzyl ester | Carboxylic acid | Stable: nucleophilic substitution | 90% (H₂/Pd-C) |
N-oxide | Pyrimidine ring | Stable: alkylation, amidation | 85% (Pd/C, H₂) |
Counterion exchange to form the hydrochloride salt enhances crystallinity, stability, and bioavailability. The reaction follows:
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid + HCl → C₁₀H₁₄ClN₃O₂ (crystalline solid)
Mechanistically, proton transfer to the piperidine nitrogen precedes ion-pair aggregation and nucleation. Studies on propranolol sebacate reveal that H-bonding between protonated amines and carboxylates directs crystal lattice assembly—a phenomenon transferable to our target compound where carboxylic acid self-complementarity may occur [2].
Crystallization optimization requires strict control of:
FTIR spectroscopy confirms salt formation via N⁺–H stretch at 2700–2250 cm⁻¹ and carboxylate C=O shift to 1720–1680 cm⁻¹. XRPD distinguishes crystalline forms: the monohydrate exhibits characteristic peaks at 2θ = 8.7°, 12.3°, and 15.8°, while anhydrous forms show distinct patterns at 9.2° and 17.4° [2] [5].
Scale-up hurdles emerge from three domains: reaction integration, catalyst deactivation, and purification bottlenecks. Hydrogenation steps face mass transfer limitations in batch reactors—fixed-bed continuous systems overcome this by enabling high-pressure (10–50 bar) operation in smaller footprints. Beller’s cobalt catalysts show >15 reuses without yield decay in flow, whereas batch recycling suffers from 25% activity loss per cycle due to nanoparticle aggregation [1] [9].
Continuous flow platforms resolve intermediate instability via:
Table 3: Continuous vs. Batch Process Metrics for Key Steps
Synthetic Stage | Batch Yield | Continuous Flow Yield | Batch Impurity Profile | Flow Impurity Profile |
---|---|---|---|---|
Pyrimidine-piperidine coupling | 65–75% | 82–88% | 8–12% dehalogenated byproduct | <3% byproduct |
Carboxylic acid deprotection | 80% | 93% | 5% decarboxylation | Not detected |
Hydrochloride crystallization | 70% (polymorph mixture) | 95% (Form I pure) | 15–30% solvate formation | <2% solvate |
Solvent management poses another scalability constraint. The multi-step sequence requires dichloromethane (SNAr), ethanol (hydrogenation), and acetonitrile (crystallization). Solvent-switching via falling-film evaporators in flow mode reduces cross-contamination risks, cutting solvent consumption by 40% versus batch distillation [9]. Hydrophobic additives (e.g., magnesium stearate) prevent gelation during amorphous intermediate handling—a phenomenon documented in curcumin studies that equally applies to carboxylic acid-containing APIs [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7